molecular formula C26H27N3O3 B2640116 N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1203143-66-1

N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2640116
CAS No.: 1203143-66-1
M. Wt: 429.52
InChI Key: DGYSKKBDWRHMNS-UHFFFAOYSA-N
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Description

N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl group, a piperidine ring, and a pyridinone moiety. Its chemical properties and potential biological activities make it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Biphenyl Carboxamide Core: The synthesis begins with the preparation of the biphenyl-4-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Coupling with Piperidine Derivative: The acid chloride is reacted with 4-methylpiperidine to form the piperidine carboxamide intermediate.

    Introduction of the Pyridinone Moiety: The piperidine carboxamide intermediate is then coupled with a pyridinone derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1’-biphenyl]-4-carboxamide: shares similarities with other compounds containing biphenyl, piperidine, and pyridinone moieties.

    N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1’-biphenyl]-4-carboxamide: is unique due to its specific combination of functional groups and their arrangement.

Uniqueness

The uniqueness of N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1’-biphenyl]-4-carboxamide lies in its potential biological activity and the versatility of its chemical structure. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxopyridin-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-18-12-14-29(15-13-18)25(31)22-16-23(26(32)28(2)17-22)27-24(30)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-11,16-18H,12-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYSKKBDWRHMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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